molecular formula C36H59N9O6S B12362864 Cyclo(CRLLIF)

Cyclo(CRLLIF)

Cat. No.: B12362864
M. Wt: 746.0 g/mol
InChI Key: VTHKIMSMYSGRHX-XMKWUEEFSA-N
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Description

Cyclo(CRLLIF) is a cyclic peptide composed of the amino acids cysteine, arginine, leucine, leucine, isoleucine, and phenylalanine. This compound is known for its role as a dual inhibitor of hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels, making Cyclo(CRLLIF) a significant compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(CRLLIF) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of Cyclo(CRLLIF) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo(CRLLIF) primarily undergoes:

    Substitution Reactions: Involving the exchange of one functional group for another.

    Oxidation and Reduction Reactions: Affecting the cysteine residue, which can form disulfide bonds under oxidative conditions.

Common Reagents and Conditions

    Substitution Reactions: Often carried out in the presence of nucleophiles or electrophiles.

    Oxidation: Typically involves mild oxidizing agents like hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as dithiothreitol (DTT).

Major Products

The major products formed from these reactions include modified peptides with altered functional groups or disulfide-bonded cyclic peptides .

Scientific Research Applications

Cyclo(CRLLIF) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in disrupting protein-protein interactions, particularly those involving hypoxia-inducible factors.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit HIF-1 and HIF-2, which are involved in tumor growth and survival under hypoxic conditions.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting hypoxia-related pathways

Mechanism of Action

Cyclo(CRLLIF) exerts its effects by binding to the PAS-B domains of HIF-1α and HIF-2α, preventing their interaction with HIF-1β. This disruption inhibits the transcriptional activity of HIFs, leading to reduced expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclo(CRVIIF): Another cyclic peptide with similar inhibitory effects on HIFs but with different amino acid composition.

    Cyclo(CKLIIF): A cyclic peptide with comparable binding affinity for HIF-1α and HIF-2α.

Uniqueness

Cyclo(CRLLIF) is unique due to its specific amino acid sequence, which provides optimal binding affinity and selectivity for HIF-1α and HIF-2α. This makes it a more effective inhibitor compared to other cyclic peptides .

Properties

Molecular Formula

C36H59N9O6S

Molecular Weight

746.0 g/mol

IUPAC Name

2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-11-[(2S)-butan-2-yl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine

InChI

InChI=1S/C36H59N9O6S/c1-7-22(6)29-35(51)43-27(18-23-12-9-8-10-13-23)32(48)44-28(19-52)34(50)40-24(14-11-15-39-36(37)38)30(46)41-25(16-20(2)3)31(47)42-26(17-21(4)5)33(49)45-29/h8-10,12-13,20-22,24-29,52H,7,11,14-19H2,1-6H3,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,48)(H,45,49)(H4,37,38,39)/t22-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

VTHKIMSMYSGRHX-XMKWUEEFSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2

Origin of Product

United States

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